molecular formula C10H7N3O B12881285 2-((1H-Pyrazol-1-yl)oxy)benzonitrile

2-((1H-Pyrazol-1-yl)oxy)benzonitrile

Cat. No.: B12881285
M. Wt: 185.18 g/mol
InChI Key: WWHJZJHDUMSPRS-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)benzonitrile , has the chemical formula C10H7N3. It is a solid compound with a molecular weight of 169.19 g/mol. The IUPAC name reflects its structure: it contains a pyrazole ring and a benzonitrile group .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-((1H-Pyrazol-1-yl)oxy)benzonitrile. One common method involves the reaction of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile with an appropriate base, such as potassium hydroxide (KOH), to form the desired compound .

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity: 2-((1H-Pyrazol-1-yl)oxy)benzonitrile can participate in various chemical reactions:

Common Reagents and Conditions:

    Base: KOH or other strong bases for deprotonation.

    Reduction Agents: Sodium borohydride (NaBH) or other reducing agents.

    Catalysts: Rhodium complexes for C–H functionalization.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1H-Pyrazol-1-yl)oxy)benzonitrile finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery due to its diverse reactivity.

    Medicine: Investigated for pharmacological properties.

    Industry: May serve as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-((1H-Pyrazol-1-yl)oxy)benzonitrile exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, its unique combination of pyrazole and benzonitrile moieties sets it apart.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-pyrazol-1-yloxybenzonitrile

InChI

InChI=1S/C10H7N3O/c11-8-9-4-1-2-5-10(9)14-13-7-3-6-12-13/h1-7H

InChI Key

WWHJZJHDUMSPRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)ON2C=CC=N2

Origin of Product

United States

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